molecular formula C17H17N3O B10840720 2-(3-Benzylquinoxalin-2-ylamino)ethanol

2-(3-Benzylquinoxalin-2-ylamino)ethanol

Cat. No.: B10840720
M. Wt: 279.34 g/mol
InChI Key: SNVOYVYEVPVVNG-UHFFFAOYSA-N
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Description

2-(3-benzylquinoxalin-2-ylamino)ethanol is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a benzyl group attached to the quinoxaline ring and an ethanol group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylquinoxalin-2-ylamino)ethanol typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Benzylation: The quinoxaline core is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Amination: The benzylated quinoxaline is reacted with ethanolamine to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzylquinoxalin-2-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2-(3-benzylquinoxalin-2-ylamino)ethanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzylquinoxalin-2-ylamino)ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical properties and biological activities. Its ability to inhibit monoamine oxidase A distinguishes it from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-[(3-benzylquinoxalin-2-yl)amino]ethanol

InChI

InChI=1S/C17H17N3O/c21-11-10-18-17-16(12-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17/h1-9,21H,10-12H2,(H,18,20)

InChI Key

SNVOYVYEVPVVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NCCO

Origin of Product

United States

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